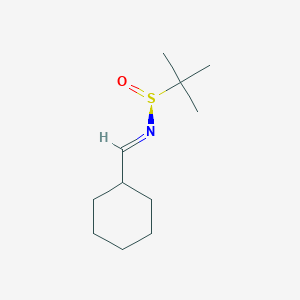
2-(6-Methoxypyrimidin-4-yl)-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methoxypyrimidin-4-yl)-4-methylaniline: is an organic compound that features a pyrimidine ring substituted with a methoxy group at the 6-position and an aniline moiety at the 4-position
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-chloro-6-methoxypyrimidine and 4-methylaniline.
Reaction Conditions:
Industrial Production Methods:
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the aniline moiety, potentially leading to the formation of dihydropyrimidine derivatives or reduced aniline products.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline moiety can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of 2-(6-methoxypyrimidin-4-yl)-4-methylbenzoic acid.
Reduction: Formation of 2-(6-methoxypyrimidin-4-yl)-4-methylaniline derivatives with reduced pyrimidine or aniline rings.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis or material science applications.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development in treating diseases where enzyme inhibition is beneficial.
Medicine:
Pharmaceuticals: The compound’s structure suggests potential use in developing new pharmaceuticals, particularly as an intermediate in the synthesis of more complex molecules with therapeutic properties.
Industry:
Material Science: It can be used in the synthesis of polymers or other materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-(6-methoxypyrimidin-4-yl)-4-methylaniline exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The methoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target protein.
類似化合物との比較
2-(6-Methoxypyrimidin-4-yl)-aniline: Lacks the methyl group on the aniline moiety, which may affect its reactivity and binding properties.
4-Methoxy-2-(6-methoxypyrimidin-4-yl)aniline: Has an additional methoxy group on the aniline moiety, potentially altering its electronic properties and reactivity.
2-(6-Chloropyrimidin-4-yl)-4-methylaniline:
Uniqueness:
2-(6-Methoxypyrimidin-4-yl)-4-methylaniline is unique due to the specific combination of the methoxy group on the pyrimidine ring and the methyl group on the aniline moiety. This combination can influence its electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
2-(6-methoxypyrimidin-4-yl)-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-10(13)9(5-8)11-6-12(16-2)15-7-14-11/h3-7H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHDPNCKBPCHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE,S)-N-[(4,4-difluorocyclohexyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213576.png)
![(NE,R)-N-[(4,4-difluorocyclohexyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213583.png)








![(NE,R)-N-[(3-bromo-5-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213626.png)
![(NE,R)-N-[(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213634.png)
